(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine
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Overview
Description
(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a hydrazinyl group and a 2,4-dimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinylpurine with 2,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted purine derivatives with various functional groups replacing the hydrazinyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone
- Cinnamic (2,4-dimethoxybenzylidene)hydrazide
- 4-Dimethylaminobenzoic (3,4-dimethoxybenzylidene)hydrazide
Uniqueness
(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
(E)-6-(2-(2,4-dimethoxybenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound classified as a purine derivative. Its unique structure, characterized by a purine ring system substituted with a hydrazinyl group and a 2,4-dimethoxybenzylidene moiety, suggests potential biological activities that warrant investigation. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-7H-purin-6-amine. Its molecular formula is C14H16N6O2, with a molecular weight of approximately 288.32 g/mol. The presence of methoxy groups on the benzylidene moiety enhances its solubility and may influence its biological interactions.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Interaction : The compound has been explored as a biochemical probe for studying enzyme interactions, particularly those involved in cellular processes and signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could help mitigate oxidative stress in cells .
- Anti-inflammatory Effects : It has been investigated for potential anti-inflammatory activity, possibly through inhibition of cyclooxygenase (COX) enzymes, similar to other hydrazone derivatives .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells were used to assess the cytotoxic effects.
- Results : The compound exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through COX inhibition assays:
- COX Inhibition : The compound showed selective inhibition of COX-2 over COX-1, suggesting it may provide therapeutic benefits with reduced gastrointestinal side effects compared to traditional NSAIDs .
- Reactive Oxygen Species (ROS) Scavenging : The compound demonstrated significant ROS scavenging activity under oxidative stress conditions, further supporting its role as an antioxidant .
Table 1: Summary of Biological Activities
Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |
---|---|---|---|
Anticancer | A549 | 5.0 | |
MCF-7 | 3.5 | ||
LoVo | 4.0 | ||
Anti-inflammatory | COX-1/COX-2 | IC50 < 10 | |
ROS Scavenging | V79 | 15.0 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes:
- Binding Affinity : The compound exhibited strong binding affinity towards COX-2, with key interactions involving hydrogen bonds and hydrophobic contacts with amino acid residues in the active site .
- Comparative Analysis : When compared to standard inhibitors like meloxicam and piroxicam, this compound showed enhanced selectivity for COX-2, which is crucial for developing safer anti-inflammatory drugs .
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-21-10-4-3-9(11(5-10)22-2)6-19-20-14-12-13(16-7-15-12)17-8-18-14/h3-8H,1-2H3,(H2,15,16,17,18,20)/b19-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNJNQAYSIWSF-KPSZGOFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC=NC3=C2NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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